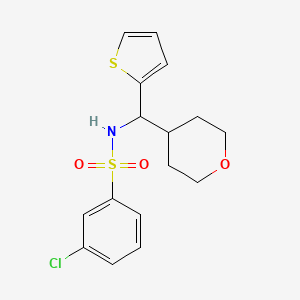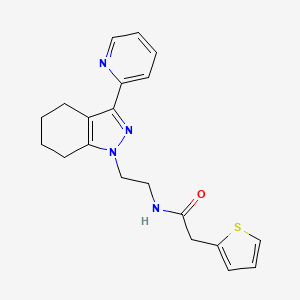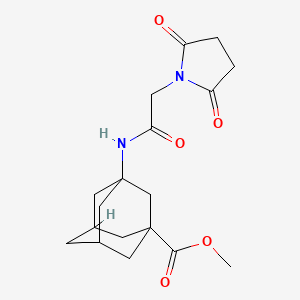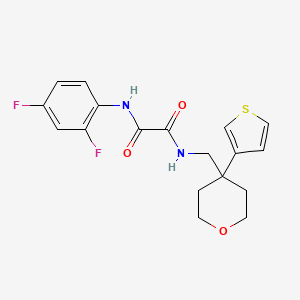![molecular formula C20H24ClN3O4S B2777508 Methyl 4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride CAS No. 1217064-84-0](/img/structure/B2777508.png)
Methyl 4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride” is a complex organic compound. It has a molecular formula of C20H24N3O4S . This compound is part of the larger class of compounds known as imidazoles .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a tetrahydrothieno[2,3-c]pyridine ring substituted with carbamoyl and isopropyl groups, and a benzoate group further substituted with a methyl group . The exact 3D structure would require more detailed analysis, possibly involving computational chemistry techniques.Wissenschaftliche Forschungsanwendungen
Electrochemical Behavior
Research on similar tetrahydrothieno[2,3-c]pyridin compounds has focused on their electrochemical behavior. For instance, studies on dihydropyridines and tetrahydrobipyridines derived from NAD+ model compounds have explored their oxidation and reduction processes. These processes involve the loss of electrons to form pyridinium salts and the reduction at very negative potentials, indicating potential applications in electrochemical sensors or as redox-active materials (Trazza, Andruzzi, & Carelli, 1982).
Supramolecular Chemistry
The construction of supramolecular structures through classical hydrogen bonds and noncovalent interactions using pyridine derivatives has been investigated. Such studies highlight the utility of pyridine and carboxylic acid derivatives in creating complex architectures for materials science applications (Fang et al., 2020).
Antimicrobial Evaluation
Compounds structurally related to the query compound, such as substituted pyridyl 4-chlorobenzoates, have been synthesized and evaluated for their antibacterial activity. This indicates potential applications in the development of new antimicrobial agents (Eldeab, 2019).
Synthetic Scaffold for Highly Functionalized Derivatives
The synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates demonstrates the utility of pyridine and isoxazole derivatives as scaffolds for generating highly functionalized chemical entities. These scaffolds can be used in various fields, including drug discovery and material science (Ruano, Fajardo, & Martín, 2005).
Photophysical Properties of Derivatives
The study of S, N, and Se-modified methyl salicylate derivatives, including those with pyridin-2-yl groups, focuses on their photophysical properties. Such research can inform the development of materials for optical applications, such as fluorescence imaging or light-emitting diodes (Yoon et al., 2019).
Eigenschaften
IUPAC Name |
methyl 4-[(3-carbamoyl-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamoyl]benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S.ClH/c1-11(2)23-9-8-14-15(10-23)28-19(16(14)17(21)24)22-18(25)12-4-6-13(7-5-12)20(26)27-3;/h4-7,11H,8-10H2,1-3H3,(H2,21,24)(H,22,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIBZIBVAAPTNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(sec-butylthio)-1H-benzo[d]imidazole](/img/structure/B2777427.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2777429.png)

![2-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B2777433.png)
![7-Methyl-1H-thieno[3,4-d][1,3]oxazine-2,4-dione](/img/structure/B2777435.png)
![3-Benzyl-6-methyl-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2777439.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2777443.png)
![4-Fluorosulfonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2777445.png)
![N-[(4-chlorophenyl)(cyano)methyl]-2-[(5-methylthiophen-2-yl)formamido]acetamide](/img/structure/B2777447.png)
